1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene with sodium azide in a solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures, around 70°C, and the product is isolated through extraction and purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro compounds.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Hydrogen Gas and Catalysts: Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products Formed
Amines: Formed through reduction of the azido group.
Nitro Compounds: Resulting from oxidation reactions.
Scientific Research Applications
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and lipophilicity
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is particularly useful in bioconjugation and materials science.
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-2-(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
- 1-(Azidomethyl)-2-fluorobenzene
- 1-(Azidomethyl)-2-methylbenzene
Uniqueness
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both azido and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications compared to its analogs .
Properties
IUPAC Name |
1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHUBCPWOLOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657806 | |
Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620533-92-8 | |
Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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